3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H7IN2 and a molecular weight of 258.06 g/mol . This compound is characterized by the presence of an iodine atom and a methyl group attached to a pyrrolo[3,2-b]pyridine core. It is used primarily in research settings for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of 5-methyl-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium or copper catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium or copper catalysts in the presence of ligands like triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-methyl-1H-pyrrolo[3,2-b]pyridine.
Scientific Research Applications
3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom and methyl group contribute to its reactivity and potential as a kinase inhibitor, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIZDNULTIJUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646850 | |
Record name | 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-70-3 | |
Record name | 3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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